4-Chloro-6-cyclopropylpyrimidin-5-amine
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Overview
Description
4-Chloro-6-cyclopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H8ClN3. It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleotides and various pharmaceuticals .
Preparation Methods
The synthesis of 4-Chloro-6-cyclopropylpyrimidin-5-amine typically involves the reaction of cyclopropylamine with 4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-6-cyclopropylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-cyclopropylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Chloro-6-cyclopropylpyrimidin-5-amine can be compared with other pyrimidine derivatives such as:
5-Aminopyrazoles: These compounds are also used in the synthesis of heterocyclic compounds and have similar biological activities.
4,6-Dichloropyrimidine: This is a precursor in the synthesis of this compound and shares some chemical properties.
Cyclopropylamines: These compounds are used in various synthetic applications and have similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropyl group and a chlorine atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-cyclopropylpyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-5(9)6(4-1-2-4)10-3-11-7/h3-4H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEXSDJURODZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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